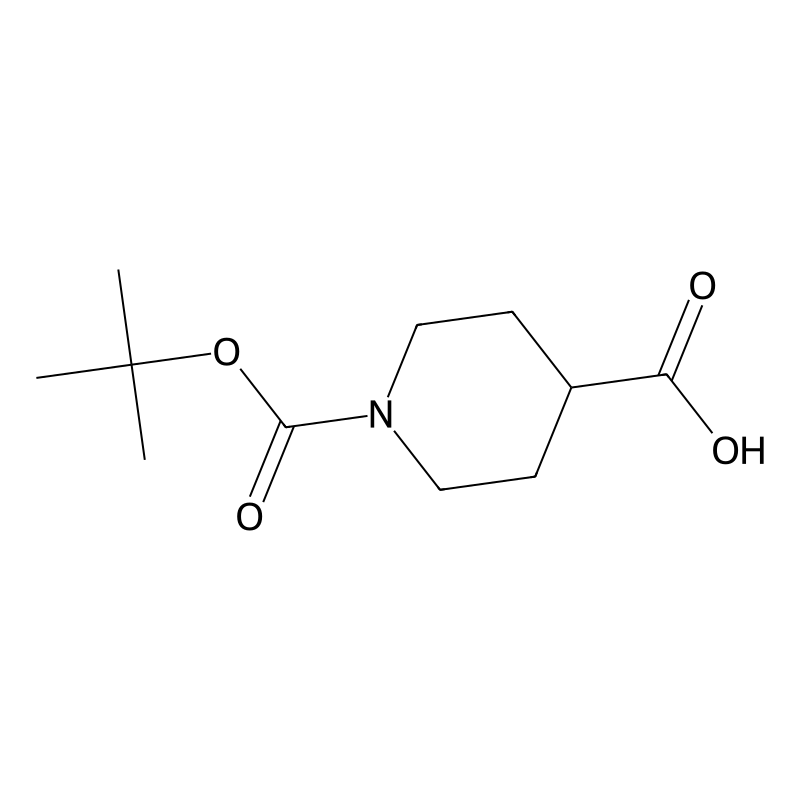

N-BOC-piperidine-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-BOC-piperidine-4-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol. It appears as a white crystalline powder with a melting point of 148-153 °C and a boiling point of approximately 353.2 °C at 760 mmHg. The compound is known for its utility as a biochemical reagent and is commonly used in various life science research applications, particularly in the synthesis of pharmaceuticals and other organic compounds .

- Specific safety data for N-BOC-Pip-COOH might be limited due to its potential use as a research intermediate.

- However, as with most organic chemicals, it's advisable to handle N-BOC-Pip-COOH with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood due to potential skin and eye irritation.

Synthesis and Chemical Properties:

N-BOC-piperidine-4-carboxylic acid, also known as tert-Butyl piperidine-4-carboxylate, is a valuable intermediate in organic synthesis. The BOC (tert-butyloxycarbonyl) protecting group safeguards the amine functionality while allowing for further modifications at other positions of the piperidine ring. Several research articles describe the synthesis of N-BOC-piperidine-4-carboxylic acid using various methods, including alkylation of glycine followed by cyclization and BOC protection [].

Applications in Medicinal Chemistry:

N-BOC-piperidine-4-carboxylic acid serves as a versatile building block for the synthesis of various biologically active molecules, including:

- Peptide Synthesis: The piperidine scaffold is present in numerous natural products and pharmaceuticals. N-BOC-piperidine-4-carboxylic acid can be incorporated into peptide chains through amide bond formation, enabling the development of novel therapeutic agents [].

- Medicinal Chemistry Scaffolds: The piperidine ring is a privileged structure in drug discovery due to its ability to interact with various biomolecular targets. N-BOC-piperidine-4-carboxylic acid provides a convenient starting material for the exploration of new drug candidates [].

Materials Science Applications:

N-BOC-piperidine-4-carboxylic acid has been explored in the development of functional materials. For instance, research suggests its potential for the synthesis of:

- Polymers: The incorporation of N-BOC-piperidine-4-carboxylic acid into polymer structures can lead to materials with unique properties, such as improved thermal stability or self-assembly capabilities [].

- Catalysis: Piperidine derivatives are known to exhibit catalytic activity in various reactions. N-BOC-piperidine-4-carboxylic acid can be a useful precursor for the design of novel catalysts [].

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: It can react with amines to form amides, which are important in peptide synthesis.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form piperidine derivatives.

These reactions are significant for creating more complex molecules in medicinal chemistry and organic synthesis .

N-BOC-piperidine-4-carboxylic acid has been noted for its role as an intermediate in the synthesis of biologically active compounds. It has been utilized in the development of cationic and polyethylene glycol (PEG)-ylated drug delivery systems that exhibit cell culture activities comparable to free drugs, suggesting potential applications in therapeutic formulations . Additionally, its derivatives may have implications in neuropharmacology due to the presence of the piperidine ring, which is often associated with various neuroactive compounds.

The synthesis of N-BOC-piperidine-4-carboxylic acid typically involves the following steps:

- Starting Materials: Isonipecotic acid is commonly used as the starting material.

- Protection of Amine: The amine group on isonipecotic acid is protected using di-tert-butyl dicarbonate, a common reagent for introducing the tert-butoxycarbonyl (N-BOC) protecting group.

- Carboxylation: The reaction may involve further functionalization to ensure the carboxylic acid group remains intact while modifying other positions on the piperidine ring.

This method allows for scalability and efficiency in producing N-BOC-piperidine-4-carboxylic acid for research and commercial purposes .

N-BOC-piperidine-4-carboxylic acid finds applications in several areas:

- Pharmaceutical Synthesis: It serves as an intermediate in the production of various pharmaceutical agents.

- Biochemical Research: Used as a building block for synthesizing complex organic molecules.

- Drug Delivery Systems: Its derivatives are employed in creating targeted drug delivery systems that enhance therapeutic efficacy.

The versatility of this compound makes it valuable in both academic research and industrial applications .

Studies on N-BOC-piperidine-4-carboxylic acid often focus on its interactions within biological systems, particularly regarding its derivatives' pharmacological effects. Research indicates that compounds derived from N-BOC-piperidine-4-carboxylic acid can interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. These interactions are crucial for understanding its potential therapeutic uses and optimizing its efficacy in drug formulations .

Several compounds share structural similarities with N-BOC-piperidine-4-carboxylic acid. These include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Isonipecotic Acid | C₉H₁₅NO₂ | Lacks the N-BOC protecting group; naturally occurring |

| Piperidine-4-carboxylic Acid | C₅H₉NO₂ | Basic piperidine structure without protection |

| N-Boc-Isonipecotic Acid | C₁₁H₁₉NO₄ | Similar structure; used for similar synthetic purposes |

| 1-Boc-Piperidine | C₈H₁₅NO₂ | Lacks carboxylic functionality; focused on amine chemistry |

The uniqueness of N-BOC-piperidine-4-carboxylic acid lies in its combination of a protected amine and a carboxylic acid functional group, allowing it to serve as a versatile intermediate for diverse synthetic applications while maintaining stability during reactions .

The classical approach to synthesizing N-BOC-piperidine-4-carboxylic acid involves the direct protection of isonipecotic acid (piperidine-4-carboxylic acid) using di-tert-butyl dicarbonate as the protecting reagent [1]. This method represents the most widely adopted synthetic route due to its reliability and near-quantitative yields [2]. The reaction mechanism proceeds through nucleophilic attack of the deprotonated amine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of the stable carbamate linkage [6].

The optimal reaction conditions involve dissolving isonipecotic acid in a biphasic solvent system consisting of aqueous sodium hydroxide solution and tert-butanol [1]. The reaction is typically initiated at 0°C by slow addition of di-tert-butyl dicarbonate over a period of 30 minutes to control the exothermic nature of the transformation [1]. The reaction mixture is subsequently stirred overnight at ambient temperature to ensure complete conversion [1]. The stoichiometric ratio of reactants requires a slight excess of di-tert-butyl dicarbonate, typically 1.1 equivalents relative to the substrate, to achieve quantitative conversion [1].

Critical reaction parameters include precise temperature control during the initial addition phase and maintenance of basic conditions throughout the reaction period . The biphasic solvent system serves multiple functions: the aqueous sodium hydroxide deprotonates the amine substrate, while tert-butanol acts as a co-solvent to enhance the solubility of both reactants and stabilize the di-tert-butyl dicarbonate reagent . Product isolation involves concentration of the reaction mixture under reduced pressure at 48°C and 20 torr to remove approximately half the solvent volume, followed by acidification with 10% hydrochloric acid to precipitate the desired product as a white crystalline solid [1].

The classical method consistently achieves yields approaching 100% with a melting point range of 144-146°C, confirming high purity [1]. Nuclear magnetic resonance spectroscopic analysis reveals characteristic signals for the tert-butoxycarbonyl group at δ 1.52 ppm and piperidine ring protons in the δ 2.0-4.1 ppm region [1]. This methodology has been extensively validated across multiple research groups and remains the benchmark for preparing this pharmaceutical intermediate .

Aqueous-Phase Synthesis Optimization

Aqueous-phase synthesis represents a significant advancement in the preparation of N-BOC-piperidine-4-carboxylic acid, offering improved environmental compatibility and enhanced scalability compared to purely organic solvent systems [14]. The optimization of aqueous-phase conditions focuses on maximizing product yield while minimizing organic solvent consumption and waste generation .

The optimized aqueous-phase protocol employs a mixture of water and tetrahydrofuran in a 1:1 volumetric ratio, with potassium carbonate serving as the base [14]. This solvent system provides superior mass transfer characteristics compared to traditional organic solvents while maintaining compatibility with the di-tert-butyl dicarbonate reagent [14]. The reaction proceeds by dissolving isonipecotic acid and potassium carbonate in water, followed by dropwise addition of di-tert-butyl dicarbonate dissolved in tetrahydrofuran at 0°C [14].

Temperature control during the aqueous-phase synthesis requires careful monitoring to prevent hydrolysis of the di-tert-butyl dicarbonate reagent [14]. The reaction is maintained at 0°C during the addition phase and subsequently allowed to warm to room temperature over a period of 12 hours [14]. The aqueous workup involves removal of tetrahydrofuran by rotary evaporation, followed by acidification with 1N hydrochloric acid to achieve a pH of 1 [14]. This process results in precipitation of the product as a white solid, which is collected by filtration and washed with water [14].

Yield optimization studies demonstrate that the aqueous-phase method achieves 86% isolated yield when properly executed [14]. The key factors influencing yield include the rate of di-tert-butyl dicarbonate addition, maintenance of anhydrous conditions for the tetrahydrofuran solution, and precise pH control during the workup procedure [14]. Comparative analysis with purely organic solvent systems reveals that the aqueous-phase approach offers improved reproducibility and reduced environmental impact while maintaining acceptable synthetic efficiency .

Solvent Systems and Base Catalysis in Protection Reactions

The selection of appropriate solvent systems and base catalysts plays a crucial role in determining the efficiency and selectivity of tert-butoxycarbonyl protection reactions [17]. Comprehensive studies have evaluated the performance of various solvent combinations and basic conditions for the synthesis of N-BOC-piperidine-4-carboxylic acid [15].

Di-tert-butyl dicarbonate exhibits excellent miscibility with a wide range of organic solvents, including decalin, toluene, carbon tetrachloride, tetrahydrofuran, dioxane, alcohols, acetone, acetonitrile, and dimethylformamide, while remaining immiscible with water [17]. This solubility profile provides flexibility in solvent selection based on specific reaction requirements and downstream processing considerations [17].

Dichloromethane-based systems utilizing triethylamine as the base have demonstrated exceptional performance for tert-butoxycarbonyl protection reactions [2]. The reaction proceeds smoothly at 0°C with dropwise addition of di-tert-butyl dicarbonate, followed by stirring at room temperature for 16 hours [2]. This protocol consistently achieves 99% yield with minimal side product formation [2]. The dichloromethane system offers advantages in terms of product isolation, as the organic layer can be easily separated and washed with aqueous solutions to remove excess base and byproducts [2].

Alternative solvent systems based on dimethylformamide have been extensively investigated for their ability to support tert-butoxycarbonyl protection under mild conditions [5]. The dimethylformamide system employs diisopropylethylamine as the base and operates at temperatures ranging from 10°C to 30°C [5]. Reaction times of 1 to 6 hours are typically sufficient for complete conversion [5]. This approach is particularly suitable for temperature-sensitive substrates and provides excellent functional group tolerance [5].

Base selection significantly influences reaction kinetics and product quality [16]. Sodium bicarbonate can be employed under aqueous conditions to achieve effective protection while minimizing the risk of side reactions [6]. The use of 4-dimethylaminopyridine as a base in acetonitrile solution represents another viable option for tert-butoxycarbonyl protection [6]. Each base system offers distinct advantages in terms of reaction conditions, workup procedures, and environmental considerations [15].

Industrial-Scale Production Techniques

Industrial-scale production of N-BOC-piperidine-4-carboxylic acid requires careful consideration of process economics, safety factors, and quality control measures [18]. Large-scale synthesis typically employs continuous or semi-continuous processes to maximize efficiency and minimize batch-to-batch variability [34].

Commercial production facilities utilize automated reactor systems equipped with precise temperature control and monitoring capabilities [18]. Jacketed glass-lined reactors with capacities ranging from 500 liters to 5,000 liters are commonly employed for multi-kilogram batches [19]. These systems incorporate automated addition systems for reagents and real-time monitoring of reaction parameters including temperature, pH, and pressure [18].

The industrial synthesis protocol begins with the preparation of standardized solutions of isonipecotic acid and di-tert-butyl dicarbonate in appropriate solvent systems [20]. Quality control measures include verification of raw material purity through high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [18]. The reaction is initiated under controlled conditions with continuous monitoring of temperature and conversion rates [19].

Optimization of industrial processes focuses on maximizing atom economy and minimizing waste generation [21]. Solvent recovery systems are integrated into the production process to recycle tetrahydrofuran and other organic solvents, achieving recovery rates of 80-90% [21]. The recovered solvents undergo purification and quality testing before reuse in subsequent batches [21].

Quality specifications for industrial-grade N-BOC-piperidine-4-carboxylic acid require minimum purity levels of 97.5% as determined by titration with sodium hydroxide [18]. Additional quality parameters include melting point determination (149-153°C), infrared spectroscopic confirmation of structure, and absence of specific impurities [19]. The final product is typically supplied as a white crystalline powder with pharmaceutical-grade specifications [20].

Production costs for industrial-scale synthesis range from $50-100 per kilogram, depending on the scale of operation and regional factors . Cost optimization strategies include bulk purchasing of raw materials, energy-efficient process design, and integration with other pharmaceutical intermediate production lines [21].

Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally sustainable synthetic methodologies for N-BOC-piperidine-4-carboxylic acid has gained significant attention in response to increasing regulatory requirements and environmental consciousness within the pharmaceutical industry [24]. Green chemistry approaches focus on reducing solvent consumption, eliminating hazardous reagents, and improving overall process efficiency [27].

Microwave-assisted synthesis represents a promising green chemistry approach for tert-butoxycarbonyl protection reactions [28]. This methodology utilizes microwave irradiation to accelerate reaction kinetics while operating under mild temperature conditions [28]. The microwave-assisted protocol reduces reaction times from hours to minutes, significantly improving energy efficiency compared to conventional heating methods [37]. Studies have demonstrated successful synthesis of N-BOC-piperidine-4-carboxylic acid using microwave conditions with yields ranging from 80-95% in reaction times of 10-30 minutes [28].

Flow chemistry techniques offer another sustainable approach for the continuous production of N-BOC-piperidine-4-carboxylic acid [34]. Continuous flow processes enable precise control of reaction parameters while reducing waste generation and improving safety profiles [34]. The flow chemistry approach involves the continuous mixing of isonipecotic acid and di-tert-butyl dicarbonate solutions in appropriately designed microreactors [34]. Temperature control is achieved through integrated heating and cooling systems, allowing for optimal reaction conditions throughout the process [34].

Solvent selection represents a critical aspect of green chemistry implementation [24]. The replacement of traditional organic solvents with more environmentally benign alternatives has been extensively investigated [26]. 2-methyltetrahydrofuran mixed with methanol provides an effective green solvent system for tert-butoxycarbonyl protection reactions [26]. This solvent combination offers reduced toxicity and improved biodegradability compared to conventional solvents such as dichloromethane and dimethylformamide [26].

Alternative base systems have been developed to eliminate the use of strong inorganic bases [25]. Deep eutectic solvents composed of choline chloride and p-toluenesulfonic acid offer a sustainable medium for protection reactions while providing integrated base functionality [16]. These ionic liquid-based systems operate at room temperature and can be recycled multiple times without significant loss of activity [16].

Thermal deprotection methods using continuous flow technology represent an innovative approach to improve the sustainability of protection-deprotection sequences [12]. These methods eliminate the need for strong acid reagents traditionally required for tert-butoxycarbonyl group removal [12]. Thermal deprotection operates through precise temperature control in flow reactors, achieving selective removal of protecting groups without the generation of acidic waste streams [12].

| Synthetic Method | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Classical Boc Protection | Di-tert-butyl dicarbonate, NaOH, tert-butanol | 0 → RT | 12-24 hours | 100 | Moderate solvent usage |

| Aqueous Phase Synthesis | Boc₂O, K₂CO₃, THF/H₂O | 0 → RT | 3-12 hours | 86-99 | Reduced organic solvent |

| Microwave-Assisted | Boc₂O, microwave irradiation | 100-150 | 10-30 minutes | 80-95 | Energy efficient |

| Flow Chemistry | Boc₂O, continuous flow reactors | RT | 1-2 hours | 85-95 | Minimal waste generation |

| Green Solvent System | 2-MeTHF/MeOH, NaOH | RT | 2-4 hours | 85-95 | Biodegradable solvents |

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant